molecular formula C14H16F2N6O2 B2586900 1-(2,6-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034466-38-9

1-(2,6-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2586900
CAS No.: 2034466-38-9
M. Wt: 338.319
InChI Key: QQFHZUDBMMYVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a synthetic organic compound featuring a urea bridge connecting a 2,6-difluorophenyl group and a substituted 1,3,5-triazine ring. The triazine core is further functionalized with dimethylamino and methoxy groups, a structural motif commonly associated with diverse biological activities . Compounds containing the 1,3,5-triazine scaffold are of significant interest in medicinal chemistry and agrochemical research . In particular, similar triazine-urea derivatives have been explored for their potential as enzyme inhibitors. For instance, certain N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds have been identified as potent inhibitors of mutant IDH2 (Isocitrate Dehydrogenase 2) and are being investigated for the treatment of cancer . Additionally, other derivatives, such as salts of 2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide, demonstrate well-characterized herbicidal activity . The presence of the urea functional group and the substituted triazine ring in this compound suggests it may serve as a valuable intermediate or lead structure in the development of novel small-molecule agents for pharmaceutical or plant science applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and binding affinity for relevant biological targets.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N6O2/c1-22(2)12-18-10(19-14(21-12)24-3)7-17-13(23)20-11-8(15)5-4-6-9(11)16/h4-6H,7H2,1-3H3,(H2,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFHZUDBMMYVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common approach is the reaction of 2,6-difluorobenzene with an appropriate reagent to introduce the urea functionality. Subsequent steps involve the formation of the triazinyl group and the attachment of the dimethylamino and methoxy substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the difluorophenyl group makes it particularly reactive in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as halogenated or nitro-substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antiviral activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its combination of a 2,6-difluorophenyl group and dimethylamino/methoxy substituents on the triazine ring. Below is a comparative analysis with key analogues:

Compound Name Triazine Substituents Aryl Group Key Structural Features Biological Activity/Application Reference
Target Compound 4-(Dimethylamino), 6-methoxy 2,6-Difluorophenyl Urea linker, electron-donating groups Not explicitly stated (inferred kinase modulation) -
(2,4-Difluorophenyl)-3-[4-(4,6-Dimorpholino-1,3,5-Triazin-2-yl)Phenyl]Urea (Compound 14) 4,6-Dimorpholino 2,4-Difluorophenyl Morpholino groups enhance solubility Kinase inhibitor (high purity: 97.5%)
GEDATOLISIB 4,6-Dimorpholino Piperidinyl carbonyl Dual morpholino and piperidine carbonyl PI3K/Akt inhibitor (cancer therapy)
Relugolix Thienopyrimidine core (non-triazine) 2,6-Difluorophenyl GnRH receptor antagonist Prostate cancer/endometriosis
Triflusulfuron Methyl Ester (Herbicide) 4-(Trifluoroethoxy), 6-dimethylamino Methyl benzoate Sulfonylurea linker, agrochemical design Acetolactate synthase inhibition

Key Observations :

  • Triazine Substituents: The dimethylamino and methoxy groups in the target compound contrast with morpholino substituents in GEDATOLISIB and Compound 14.
  • Aryl Group : The 2,6-difluorophenyl moiety is shared with Relugolix, suggesting a role in enhancing metabolic stability or target engagement compared to 2,4-difluorophenyl in Compound 14 .
  • Linker Diversity : Unlike sulfonylurea herbicides (e.g., Triflusulfuron), the urea linker in the target compound is less polar, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

1-(2,6-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer therapy and hormonal regulation. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • GnRH Receptor Antagonism : The compound has been identified as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This antagonism leads to decreased levels of luteinizing hormone (LH) in plasma, which is crucial for regulating reproductive functions. In vivo studies demonstrated that oral administration effectively maintained suppressed LH levels for over 24 hours in cynomolgus monkeys at a dose of 3 mg/kg .
  • Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown high inhibitory activity against melanoma cell lines (UACC-62), with an IC50 value indicating effective growth inhibition . The structure-activity relationship (SAR) studies suggest that modifications on the triazine ring enhance its antitumor potency.

Efficacy Against Cancer Cell Lines

Recent studies have highlighted the compound's effectiveness against several cancer types:

Cell Line IC50 (µM) Mechanism of Action
UACC-62 (Melanoma)0.274Inhibition of tumor growth via apoptosis
MDA-MB-435 (Breast)0.709Induction of cell cycle arrest
SK-MEL-5 (Melanoma)0.116Stabilization of microtubules

These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis through various pathways, including reactive oxygen species (ROS) generation .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Melanoma Treatment : In an experimental model using B16-F10 murine melanoma, treatment with the compound resulted in significant tumor growth inhibition without evident toxicity . This underscores its potential as a safe therapeutic agent in oncology.
  • Hormonal Regulation : The efficacy of the compound as a GnRH antagonist was demonstrated through pharmacokinetic studies showing sustained suppression of hormone levels post-administration . This positions it as a candidate for treating hormone-dependent cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.